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Abstract

This technical guide provides a comprehensive overview of (S)-(-)-2-
(Phenylcarbamoyloxy)propionic acid, a chiral molecule of interest in synthetic chemistry and
pharmaceutical research. The guide elucidates its various chemical identifiers and
nomenclature, offering clarity for researchers navigating scientific literature and chemical
databases. A detailed exploration of its physicochemical properties, supported by spectroscopic
data interpretation, is presented. Furthermore, this document outlines a robust synthesis
protocol, discusses its application as a chiral resolving agent, and contextualizes its potential
pharmacological relevance within the broader class of arylpropionic acid derivatives. This guide
is intended to be a valuable resource for professionals in drug discovery, development, and
chemical synthesis, providing both foundational knowledge and practical insights.

Nomenclature and Chemical Identifiers

Precise identification of a chemical entity is paramount for effective scientific communication
and research. (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is known by several alternate
names and is cataloged under various identifiers in chemical databases.
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Systematic and Common Names

The most systematic name, following IUPAC nomenclature, is (2S)-2-

(phenylcarbamoyloxy)propanoic acid. However, it is frequently referred to by other names in

literature and commercial listings.

A comprehensive list of these names is provided in Table 1 for facile cross-referencing.

Table 1: Alternate Names and Synonyms

Name

SourcelType

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid

Common Name

(2S)-2-(phenylcarbamoyloxy)propanoic acid IUPAC Name
(S)-(-)-2-(Phenylaminocarbonyloxy)propionic

i Synonym[1]
acid
(S)-(-)-Carbamalactic acid Synonym([1]
(S)-PACOPA Abbreviation[1]
(S)-2-((Phenylcarbamoyl)oxy)propanoic acid Synonym
(S)-(-)-2-[(Phenylamino)carbonyloxy]propionic

i Synonym
acid
(2S)-2-(N-phenylcarbamoyloxy)propanoic acid Synonym

Chemical Identifiers

For unambiguous identification, registry numbers and other database identifiers are crucial.

Table 2 summarizes the key identifiers for this compound.

Table 2: Chemical Identifiers
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Identifier

Value

CAS Number

102936-05-0[1]

Molecular Formula

C10H11NO4[1]

Molecular Weight 209.20 g/mol [1]

PubChem CID 736218
INChI=1S/C10H11NO4/c1-7(9(12)13)15-

InChl 10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
(H,12,13)/t7-/m0/s1

InChlKey HYIHYWQSOXTJFS-ZETCQYMHSA-N

SMILES CC(C(=0)O)NC1=Cc=CcCc=C1

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral characteristics of a compound is fundamental to its

application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 3.

Table 3: Physicochemical Properties

Property Value

Appearance White to off-white crystalline powder
Melting Point 150 °C (decomposes)[2]

Boiling Point 324.7 °C (estimated)

Density 1.333 g/mL (estimated)

Solubility Soluble in water
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Spectroscopic Analysis

While specific, high-resolution spectra for (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid are
not readily available in public databases, its structure allows for the prediction of key
spectroscopic features based on the well-understood behavior of its functional groups.

The proton and carbon NMR spectra are expected to show characteristic signals corresponding
to the phenyl, propionic acid, and carbamate moieties.

e 1H NMR: The spectrum would feature a doublet for the methyl protons (CHs) coupled to the
adjacent methine proton. The methine proton (CH) would appear as a quartet. The aromatic
protons of the phenyl group would likely appear as a complex multiplet in the downfield
region. The acidic proton of the carboxylic acid and the amide proton of the carbamate would
present as broad singlets, with chemical shifts that can be concentration and solvent
dependent.

e 13C NMR: The carbon spectrum would show distinct signals for the methyl carbon, the
methine carbon, the carboxylic carbonyl carbon, the carbamate carbonyl carbon, and the
aromatic carbons.

The FTIR spectrum is a powerful tool for identifying the functional groups present in the
molecule. Key expected absorption bands are:

e O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm~1,
characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

¢ N-H Stretch (Carbamate): A sharp to moderately broad peak around 3300 cm~1.

e C=0 Stretch (Carboxylic Acid and Carbamate): Two distinct carbonyl stretching bands are
expected. The carboxylic acid C=0 stretch would typically appear around 1700-1725 cm™1,
while the carbamate C=0 stretch would be observed at a slightly lower wavenumber, around
1680-1700 cm~1.

e C-O Stretch: Strong bands in the 1300-1000 cm~? region corresponding to the C-O single
bonds of the ester and carboxylic acid groups.

e Aromatic C-H and C=C Bends: Characteristic absorptions in the fingerprint region.
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In mass spectrometry, the molecular ion peak [M]* would be observed at an m/z corresponding
to the molecular weight of the compound (209.20). The fragmentation pattern would likely
involve the loss of the carboxylic acid group (-COOH, m/z 45), the phenyl isocyanate moiety
(CeHsNCO, m/z 119), or cleavage of the propionic acid side chain.

Synthesis and Experimental Protocols

(S)-(-)-2-(Phenylcarbamoyloxy)propionic acid can be synthesized through the reaction of
(S)-lactic acid with phenyl isocyanate. This reaction is a nucleophilic addition of the hydroxyl

group of lactic acid to the isocyanate group.

Synthesis Workflow

The overall synthetic scheme is depicted in the following diagram:

Reactants

' (S)-Lactic Acid ' (Phenyl Isocyanate)

Reaction

Nucleophilic Addition

Product

v
GS)-(-)—2—(Phenylcarbamoyloxy)propionic acia

Click to download full resolution via product page

Caption: Synthesis of the target compound.

Detailed Experimental Protocol

Materials:
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(S)-Lactic acid

Phenyl isocyanate

Anhydrous diethyl ether (or other suitable aprotic solvent)

Stirring apparatus

Reaction vessel with a reflux condenser and drying tube

Standard glassware for workup and purification

Procedure:

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve
(S)-lactic acid (1.0 equivalent) in anhydrous diethyl ether.

To this stirred solution, add phenyl isocyanate (1.0 equivalent) dropwise at room
temperature. An exothermic reaction may be observed.

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion of the reaction, the product may precipitate out of the solution. If so, collect
the solid by filtration. If not, the solvent can be removed under reduced pressure.

Wash the crude product with a cold, non-polar solvent (e.g., hexane) to remove any
unreacted starting materials.

The final product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water).

Dry the purified (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid under vacuum.

Characterize the final product using appropriate analytical techniques (NMR, IR, MS, and
melting point determination).

Applications in Research and Development
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Chiral Resolving Agent

A significant application of (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid is as a chiral
resolving agent. Chiral resolution is a technique used to separate a racemic mixture into its
constituent enantiomers. The acidic nature of the target compound allows it to form
diastereomeric salts with racemic bases. These diastereomeric salts have different physical
properties, such as solubility, which allows for their separation by fractional crystallization.

The general workflow for using (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid as a resolving
agent is illustrated below:

Racemic Base (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid
(R-Base + S-Base) (S-Acid)
Diastereomeric Salt Formation
Mixture of Diastereomers
(R-Base*S-Acid + S-Base+S-Acid)
Fractional Crystallization

(Separated Diastereomeric Salts)
Liberation of Enantiomers

Pure Enantiomers
(R-Base and S-Base)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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